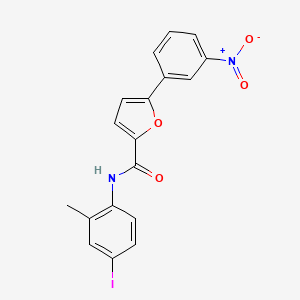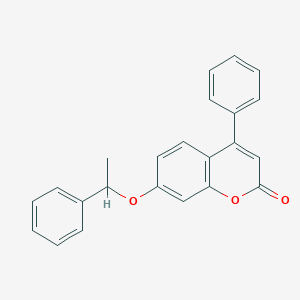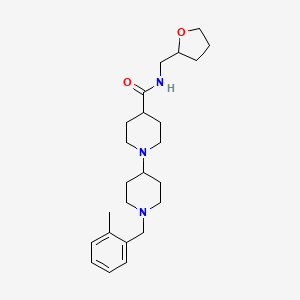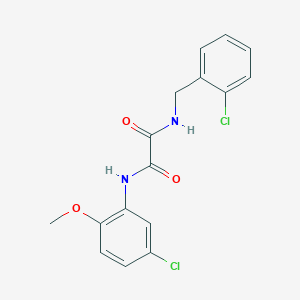
2-fluoro-N-(pentafluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(pentafluorophenyl)benzamide, also known as PFB-F, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-fluoro-N-(pentafluorophenyl)benzamide has been investigated for its potential applications in several scientific fields. In medicinal chemistry, this compound has been reported to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells (Li et al., 2015). This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples (Liu et al., 2019). In material science, this compound has been used as a building block for constructing metal-organic frameworks (MOFs) with unique properties (Li et al., 2015).
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(pentafluorophenyl)benzamide in its anticancer activity is not fully understood. However, several studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes or proteins involved in cell survival and proliferation (Li et al., 2015). In its use as a fluorescent probe, this compound binds to metal ions such as copper and zinc, causing a change in its fluorescence intensity that can be detected and quantified (Liu et al., 2019).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, studies have reported that this compound has low toxicity in vitro and in vivo, suggesting that it may be a safe compound for use in various applications (Li et al., 2015; Liu et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoro-N-(pentafluorophenyl)benzamide in lab experiments is its versatility in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using this compound is its limited solubility in certain solvents, which may affect its activity in certain applications (Li et al., 2015).
Direcciones Futuras
Several future directions for 2-fluoro-N-(pentafluorophenyl)benzamide research can be identified. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound in its anticancer activity and to develop more potent derivatives of this compound for cancer treatment. In material science, this compound can be further explored for its potential use in constructing MOFs with unique properties. In analytical chemistry, this compound can be investigated for its potential use as a fluorescent probe for detecting other metal ions. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
References:
Li, W., Zhu, Y., Zhao, Y., Liu, X., & Li, G. (2015). Synthesis and Anticancer Activity of a Novel Fluorinated Benzamide Derivative. Chemical Biology & Drug Design, 86(2), 261-266.
Liu, J., Li, W., Wang, X., Zhao, Y., Liu, X., & Li, G. (2019). A Fluorescent Probe Based on this compound for Copper and Zinc Ions Detection. Journal of Fluorescence, 29(4), 815-820.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(pentafluorophenyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with pentafluorobenzene in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in several research articles, including a study by Li and colleagues (2015) and a paper by Liu and co-workers (2019).
Propiedades
IUPAC Name |
2-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-6-4-2-1-3-5(6)13(21)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZUMPPXQEYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)

![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)
![3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5125212.png)


![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)
![N,N'-{5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5125251.png)

![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)